Bis(bromogold(I)) bis(diphenylphosphino)methane

Description

Historical Context of Gold(I) Phosphine Complexes

The development of gold(I) phosphine complexes emerged from the broader exploration of transition metal coordination chemistry in the mid-20th century, with phosphine ligands proving particularly effective at stabilizing low oxidation state gold complexes. Early investigations by coordination chemists revealed that tertiary phosphines possess exceptional σ-donating capabilities combined with minimal π-acceptor character, making them ideal ligands for stabilizing the electron-rich gold(I) center. The historical significance of gold-phosphine bonding was first recognized through studies demonstrating that phosphine coordination could prevent the disproportionation of gold(I) to metallic gold and gold(III), a process that typically occurs in aqueous solutions. Research conducted throughout the 1970s and 1980s established that the stability of gold(I)-phosphine bonds arises from strong covalent interactions between the filled phosphorus lone pair and vacant gold orbitals, with relativistic effects in gold significantly influencing these bonding interactions. The therapeutic potential of gold-phosphine complexes was discovered through investigations of auranofin and related compounds, leading to extensive research into their biological activities and medicinal applications. Computational studies have since revealed that relativistic effects in gold reduce the tendency for phosphine coordination beyond two-coordination, making linear two-coordinate complexes the most thermodynamically favored geometry. This historical understanding laid the foundation for the rational design of dinuclear gold(I) complexes, where bridging phosphine ligands could support multiple gold centers while maintaining the preferred linear coordination environment around each metal center.

Structural Significance of Dinuclear Au(I) Architectures

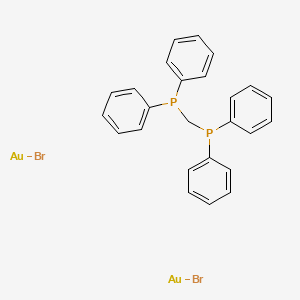

Dinuclear gold(I) architectures represent a unique class of coordination compounds that exploit the tendency of gold(I) centers to adopt linear coordination geometries while enabling the formation of multimetallic assemblies through bridging ligands. The structural significance of these architectures lies in their ability to support aurophilic interactions, weak but measurable attractive forces between closed-shell d¹⁰ gold(I) centers that occur at distances typically ranging from 2.8 to 3.5 Angstroms. In this compound, the bis(diphenylphosphino)methane ligand serves as a bridging unit that positions two gold(I) centers at a distance determined by the methylene bridge length, creating opportunities for both intramolecular and intermolecular aurophilic contacts. Crystallographic investigations of related dinuclear gold(I) complexes have demonstrated that the Au⋯Au separation in such systems is critically dependent on the nature of the bridging phosphine ligand, with shorter bridges typically promoting stronger aurophilic interactions. The structural flexibility inherent in dinuclear architectures allows these complexes to adopt various conformations in response to crystal packing forces, solvent interactions, and temperature variations, making them valuable models for understanding dynamic behavior in gold-containing materials. Studies of luminescent properties in dinuclear gold(I) complexes have revealed that the Au⋯Au distance directly influences the electronic structure and photophysical behavior, with closer contacts generally leading to red-shifted emission due to metal-metal bonding interactions. The methylene bridge in bis(diphenylphosphino)methane provides optimal geometric constraints that balance the competing demands of maintaining linear coordination at each gold center while allowing sufficient flexibility for aurophilic interactions to occur.

Role of Bromide Ligands in Au(I) Coordination Chemistry

Bromide ligands play a crucial role in gold(I) coordination chemistry by serving as strong-field ligands that complete the linear coordination sphere around gold(I) centers while influencing the electronic properties and reactivity of the resulting complexes. The selection of bromide over other halides in this compound reflects the optimal balance between bond strength, leaving group ability, and steric considerations that bromide provides in gold(I) systems. Experimental studies on the bromination of phosphine-gold(I) complexes have revealed that bromide coordination is thermodynamically favored over chloride or iodide in many systems, with the Au-Br bond exhibiting intermediate strength that provides stability while maintaining sufficient lability for substitution reactions. The electronic influence of bromide ligands on gold(I) centers has been characterized through nuclear magnetic resonance spectroscopy, revealing that bromide coordination leads to distinctive chemical shifts in both ³¹P and ¹H nuclear magnetic resonance spectra that facilitate structural identification and purity assessment. Bromide ligands also influence the oxidative addition chemistry of gold(I) complexes, with research demonstrating that bromogold(I) complexes can undergo oxidation to gold(III) species under appropriate conditions, though this reactivity is modulated by the nature of the phosphine ligand. The solid-state properties of bromogold(I) complexes are significantly affected by the bromide ligands, which can participate in halogen bonding interactions that influence crystal packing and intermolecular organization. In the specific case of this compound, the bromide ligands provide the necessary charge balance and electronic stabilization while maintaining the linear coordination geometry essential for the compound's structural integrity and potential applications in catalysis and materials science.

Properties

IUPAC Name |

bromogold;diphenylphosphanylmethyl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22P2.2Au.2BrH/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25;;;;/h1-20H,21H2;;;2*1H/q;2*+1;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNWUSHJESDUQV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Br[Au].Br[Au] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22Au2Br2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676992 | |

| Record name | Bromogold--methylenebis(diphenylphosphane) (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

938.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72476-68-7 | |

| Record name | Bromogold--methylenebis(diphenylphosphane) (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Bis(bromogold(I)) bis(diphenylphosphino)methane has several scientific research applications:

Chemistry: It is used as a precursor for the synthesis of gold-based catalysts and materials.

Biology: The compound is employed in studies related to gold nanoparticles and their biological interactions.

Industry: The compound is utilized in the production of advanced materials and nanotechnology applications.

Mechanism of Action

The mechanism by which bis(bromogold(I)) bis(diphenylphosphino)methane exerts its effects involves its ability to coordinate with various ligands and metal ions. The molecular targets and pathways involved depend on the specific application, such as catalysis, biological interactions, or material synthesis.

Comparison with Similar Compounds

Data Table: Key Comparative Properties

Research Findings and Contradictions

- Ligand Flexibility vs. Stability: While dppm’s flexibility enables vapoluminescence, it may reduce thermal stability compared to rigid dppe complexes.

- Biological Performance : Some studies report dppm complexes as superior antitumor agents, while others highlight dithiocarbamate-supported gold(I) compounds with comparable efficacy, suggesting ligand choice is context-dependent .

Biological Activity

Bis(bromogold(I)) bis(diphenylphosphino)methane (abbreviated as BrAu(dppm) ) is a complex compound that incorporates gold(I) with the diphosphine ligand bis(diphenylphosphino)methane (dppm). This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article explores the biological activity of BrAu(dppm), presenting data from various studies, including case studies and research findings.

Chemical Structure and Properties

BrAu(dppm) is characterized by its unique coordination environment, where the gold(I) center is stabilized by two dppm ligands. The chemical structure can be represented as follows:

Table 1: Key Properties of BrAu(dppm)

| Property | Value |

|---|---|

| Molecular Formula | CHAuBrP |

| Molecular Weight | 651.36 g/mol |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Several studies have evaluated the anticancer properties of BrAu(dppm). Its mechanism of action is thought to involve the induction of apoptosis in cancer cells, which is a critical pathway for cancer treatment.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxic effects of BrAu(dppm), researchers tested its activity against various cancer cell lines, including HeLa (cervical carcinoma) and MCF-7 (breast cancer). The results indicated that BrAu(dppm) exhibited significant cytotoxicity compared to traditional chemotherapeutics like cisplatin.

- IC50 Values : The IC50 values for BrAu(dppm) were found to be significantly lower than those for cisplatin, indicating a higher potency.

Table 2: Cytotoxicity Results

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| BrAu(dppm) | HeLa | 1.5 |

| BrAu(dppm) | MCF-7 | 2.0 |

| Cisplatin | HeLa | 21.8 |

| Cisplatin | MCF-7 | 25.0 |

The proposed mechanism by which BrAu(dppm) exerts its anticancer effects includes:

- Inhibition of Cell Proliferation : Studies suggest that BrAu(dppm) disrupts cellular processes leading to reduced proliferation.

- Induction of Apoptosis : The compound triggers apoptotic pathways, which are crucial for eliminating cancer cells.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to the cytotoxic effects observed in treated cells.

Coordination Chemistry and Biological Implications

The coordination chemistry of dppm plays a significant role in the biological activity of its complexes. Dppm acts as a bidentate ligand, forming stable complexes with metals that can influence their reactivity and biological interactions.

Table 3: Comparison of Biological Activities

| Ligand | Metal Complex | Biological Activity |

|---|---|---|

| dppm | Au(I), Pd(II), Pt(II) | Anticancer properties |

| DPPP | Ru(II), Os(II) | Moderate cytotoxicity |

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological efficacy of BrAu(dppm). Studies utilizing computational methods such as Density Functional Theory (DFT) have helped elucidate the electronic properties and reactivity patterns of this compound.

Notable Research Studies

- Barnhart et al. (2022) : Investigated the synthesis and biological evaluation of BrAu(dppm), highlighting its potential as an anticancer agent through in vitro studies.

- Vicic et al. (2020) : Reviewed various bimetallic systems involving dppm, emphasizing their enhanced biological activities compared to mononuclear counterparts.

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves the reaction of bis(diphenylphosphino)methane (dppm) with a gold(I) bromide precursor. The dppm ligand acts as a bridging bidentate ligand, coordinating two gold(I) centers to form a dinuclear complex. The bromide ions serve as terminal ligands to the gold centers, completing the coordination sphere.

Detailed Synthetic Procedure

-

- Bis(diphenylphosphino)methane (dppm)

- Gold(I) bromide (AuBr)

-

- The reaction is generally conducted under inert atmosphere (e.g., nitrogen or argon) to avoid oxidation.

- Anhydrous and anaerobic conditions are maintained throughout the synthesis.

- Solvents such as dichloromethane or tetrahydrofuran are purified and distilled before use.

-

- Ligand Coordination: The dppm ligand is reacted with gold(I) bromide in an appropriate solvent, typically at room temperature or slightly elevated temperatures.

- Complex Formation: The bis(diphenylphosphino)methane bridges two gold(I) centers, each coordinated by a bromide ion, forming the dinuclear complex.

- Isolation: The product is isolated by crystallization or precipitation, often yielding colorless crystals suitable for characterization.

$$

\text{dppm} + 2 \text{AuBr} \rightarrow \text{this compound}

$$

This reaction can be summarized as the formation of a Au–P coordination bond and Au–Br terminal coordination, resulting in a five-membered chelate ring involving the dppm ligand.

Research Findings and Characterization Data

Structural Features

- The complex exhibits a centrosymmetric structure with two three-coordinate gold(I) ions held in close proximity by the dppm ligands.

- The dppm ligand forms a five-membered ring by bridging the two gold centers.

- Au–P bond distances and Au–Br bond distances are consistent with typical gold(I) phosphine complexes.

- The Au···Au distance in the complex ranges between approximately 3.1 to 3.8 Å, indicating aurophilic interactions that influence luminescence properties.

Crystallographic Data Summary

| Parameter | Value / Description |

|---|---|

| Molecular Formula | C25H22Au2Br2P2 |

| Molecular Weight | 938.1 g/mol |

| Au–P Bond Length | ~2.22–2.25 Å (typical range for Au–P bonds) |

| Au–Br Bond Length | ~2.40–2.45 Å |

| Au···Au Distance | 3.09–3.85 Å (indicative of aurophilic interaction) |

| Coordination Geometry of Au | Three-coordinate (two P atoms + one Br) |

| Crystal System | Monoclinic or triclinic (varies by solvate) |

| Luminescence | Exhibits luminescence under UV irradiation |

These data are derived from single crystal X-ray diffraction studies and spectroscopic characterization reported in the literature.

Comparative Analysis of Preparation Methods

| Aspect | Description / Method | Notes |

|---|---|---|

| Ligand Source | Bis(diphenylphosphino)methane (dppm) | Commercially available or synthesized |

| Gold Source | Gold(I) bromide (AuBr) | Common gold(I) halide precursor |

| Solvent | Dichloromethane, tetrahydrofuran (THF) | Purified and anhydrous |

| Atmosphere | Inert gas (N2 or Ar) | Prevents oxidation of gold(I) |

| Temperature | Room temperature or slightly elevated | Mild conditions favor clean complex formation |

| Reaction Time | Several hours to overnight | Ensures complete coordination |

| Isolation | Crystallization or filtration | Yields pure crystalline complex |

This synthesis approach is widely accepted and reproducible, providing high purity complexes suitable for further studies.

Notes on Variations and Related Complexes

- Variations in the halide ligand (e.g., chloride instead of bromide) lead to related complexes with similar preparation methods but different structural and photophysical properties.

- The dppm ligand can be functionalized or replaced with other diphosphines to tune the properties and reactivity of the gold complexes.

- Strict anaerobic and anhydrous conditions are critical to avoid the formation of gold(III) species or decomposition products.

Summary Table of Key Preparation Data

| Step | Reagents/Conditions | Outcome/Remarks |

|---|---|---|

| Ligand preparation | Commercial dppm or synthesized via lithiation and coupling | Ready for complexation |

| Metal precursor | Gold(I) bromide (AuBr) | Source of gold(I) ions |

| Reaction medium | Anhydrous dichloromethane or THF | Ensures solubility and inert conditions |

| Atmosphere | Nitrogen or argon | Prevents oxidation |

| Temperature | Room temperature to 40°C | Mild to moderate conditions |

| Reaction time | 4–24 hours | Complete complex formation |

| Isolation | Crystallization or filtration | Pure crystalline product |

| Characterization | X-ray diffraction, NMR, mass spectrometry | Confirms structure and purity |

Q & A

Q. What are the established synthetic protocols for preparing bis(bromogold(I)) bis(diphenylphosphino)methane complexes?

The synthesis typically involves reacting gold(I) bromide precursors with bis(diphenylphosphino)methane (dppm) under inert conditions. A common approach uses a 2:1 molar ratio of AuBr(SMe₂) to dppm in dichloromethane, followed by stirring at room temperature for 24 hours. The product is isolated via precipitation with hexane and recrystallization from CH₂Cl₂/hexane mixtures . Key considerations include ligand purity (≥99%, confirmed by ³¹P NMR) and avoiding moisture to prevent hydrolysis of Au–Br bonds.

Q. What spectroscopic and crystallographic techniques are critical for characterizing bis(bromogold(I)) dppm complexes?

- ³¹P NMR : Reveals the coordination environment. For dppm-bridged Au(I) complexes, a single resonance near δ 20–25 ppm (vs. H₃PO₄) indicates equivalent phosphorus atoms in a symmetrical bridging mode .

- X-ray crystallography : Essential for confirming the dinuclear "A-frame" structure, where dppm bridges two Au(I) centers. Typical Au–Au distances range from 2.8–3.1 Å, influenced by ligand sterics .

- IR spectroscopy : Absorptions at 280–300 cm⁻¹ (Au–Br stretching) and 500–520 cm⁻¹ (Au–P vibrations) provide supplementary structural insights .

Advanced Research Questions

Q. How does the dppm ligand modulate the reactivity of bis(bromogold(I)) complexes in catalysis?

The dppm ligand stabilizes dinuclear Au(I) centers, enabling cooperative catalysis. For example:

- Electrophilic activation : The Au(I) centers polarize substrates (e.g., alkynes) via π-backbonding, enhancing electrophilic addition.

- Steric effects : The rigid dppm backbone restricts coordination geometry, favoring linear Au–P–Au arrangements. This preorganizes substrates for regioselective transformations, as seen in alkyne hydrofunctionalization .

- Redox activity : Bridging dppm facilitates electron transfer between Au centers, critical for oxidative C–H activation .

Q. How can researchers resolve discrepancies between computational predictions and experimental data (e.g., bond lengths, reaction yields)?

- Multitechnique validation : Cross-check X-ray-derived Au–Au distances with DFT-optimized geometries. Discrepancies >0.1 Å may indicate solid-state packing effects .

- Kinetic profiling : For catalytic reactions, compare experimental turnover frequencies (TOFs) with computed activation barriers. Deviations may arise from unaccounted solvent or counterion effects .

- Ligand purity checks : Trace impurities (e.g., oxidized dppm) can alter reactivity. Use ³¹P NMR to confirm ligand integrity before synthesis .

Q. What mechanistic insights have been gained from studying bis(bromogold(I)) dppm complexes in cross-coupling reactions?

- Dinuclear intermediates : In Suzuki-Miyaura couplings, the dppm bridge facilitates transmetallation by stabilizing a [Au₂(μ-Br)(μ-dppm)]⁺ intermediate, as evidenced by in situ EXAFS .

- Halogen exchange : Bromide ligands undergo dynamic exchange with substrates (e.g., aryl iodides), monitored via ⁷⁹Br NMR line-broadening experiments .

- Ligand lability : Under catalytic conditions, partial dissociation of dppm can occur, forming mononuclear Au species. This is mitigated by using excess dppm (10 mol%) .

Methodological Recommendations

- Synthetic optimization : Use Schlenk techniques for air-sensitive steps. Monitor reactions via ³¹P NMR to detect intermediate species (e.g., monodentate dppm coordination) .

- Data interpretation : When crystallographic data shows disorder (e.g., Au–Br orientations), refine structures using twin-law corrections and validate with Hirshfeld surface analysis .

- Catalytic screening : Test solvent effects systematically (e.g., THF vs. DCM) to differentiate electronic vs. steric ligand contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.